Panomifene
Overview
Description
Panomifene is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It is structurally related to tamoxifen and was developed as an antineoplastic agent for the treatment of breast cancer. Despite its potential, this compound was never marketed and its development was terminated after reaching phase II clinical trials .
Preparation Methods
The synthesis of panomifene involves a highly regio- and stereoselective carbometalation reaction of fluoroalkylated internal alkynes with organocopper reagents. This reaction is utilized successfully in the short, stereoselective total synthesis of this compound . The preparation method includes the following steps:
Carbocupration Reaction: Fluoroalkylated internal alkynes react with organocopper reagents.
Stereoselective Total Synthesis: The product from the carbocupration reaction undergoes further reactions to yield this compound.
Chemical Reactions Analysis
Panomifene undergoes various chemical reactions, including:
Side Chain Modifications: Modifications to the side chain of this compound can occur, leading to different metabolites.
Common reagents and conditions used in these reactions include liver microsomes from different species (mouse, rat, dog, and human) for in vitro metabolism studies . Major products formed from these reactions include hydroxylated derivatives and side chain modified metabolites.
Scientific Research Applications
Chemistry: Used as a model compound for studying regio- and stereoselective reactions.
Biology: Investigated for its antiestrogenic activity and potential use in hormone-dependent tumors.
Medicine: Explored as a therapeutic agent for breast cancer treatment.
Industry: Potential applications in the synthesis of other selective estrogen receptor modulators.
Mechanism of Action
Panomifene exerts its effects by acting as an antagonist to estrogen receptors. It binds to estrogen receptors, preventing the binding of estrogen and thereby inhibiting the estrogen-mediated signaling pathways. This mechanism is similar to that of tamoxifen, another selective estrogen receptor modulator .
Comparison with Similar Compounds
Panomifene is structurally analogous to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer. Both compounds share similar routes in their metabolism, but the rate of tamoxifen biotransformation is faster than that of this compound . Other similar compounds include:
Tamoxifen: Used for breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
This compound’s uniqueness lies in its specific structural modifications and its potential for selective estrogen receptor modulation .
Properties
IUPAC Name |
2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXVDXXARZCVRK-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032965 | |
Record name | (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77599-17-8 | |
Record name | Panomifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77599-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panomifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077599178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANOMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW5E728OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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